molecular formula C26H27N3O2S B4240033 2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE

2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE

Cat. No.: B4240033
M. Wt: 445.6 g/mol
InChI Key: HSNKGZVTNQQSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a phenyl group, and a thioether linkage, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thioether linkage: This step involves the reaction of 4-methylthiophenol with an appropriate acylating agent to form the thioether intermediate.

    Introduction of the piperazine ring: The thioether intermediate is then reacted with a piperazine derivative to introduce the piperazine ring.

    Final acylation: The final step involves the acylation of the piperazine derivative with a phenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thioether and piperazine moieties may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
  • N-{4-[(4-aminophenyl)sulfonyl]phenyl}acetamide

Uniqueness

2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE is unique due to its combination of a thioether linkage, a piperazine ring, and phenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S/c1-20-11-13-22(14-12-20)32-19-25(30)27-24-10-6-5-9-23(24)26(31)29-17-15-28(16-18-29)21-7-3-2-4-8-21/h2-14H,15-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNKGZVTNQQSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE
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2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE
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2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE
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2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE
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2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE
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2-[(4-METHYLPHENYL)SULFANYL]-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE

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